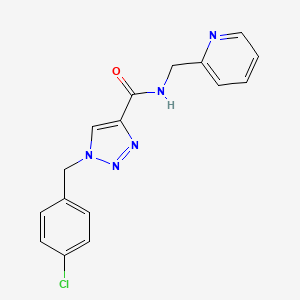![molecular formula C13H20ClNO2 B6100976 [4-(4-methoxyphenoxy)but-2-en-1-yl]dimethylamine hydrochloride](/img/structure/B6100976.png)
[4-(4-methoxyphenoxy)but-2-en-1-yl]dimethylamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-(4-methoxyphenoxy)but-2-en-1-yl]dimethylamine hydrochloride, also known as MMBD, is a chemical compound that belongs to the class of beta-adrenergic agonists. It has been extensively studied for its potential application in the field of scientific research, particularly in the study of cardiovascular diseases and metabolic disorders. In
Mecanismo De Acción
[4-(4-methoxyphenoxy)but-2-en-1-yl]dimethylamine hydrochloride works by activating beta-adrenergic receptors, which are G protein-coupled receptors located on the surface of cells. When activated, these receptors stimulate the production of cyclic AMP (cAMP), which in turn activates protein kinase A (PKA). PKA then phosphorylates a variety of proteins, leading to a cascade of downstream effects that ultimately result in the physiological responses associated with this compound.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects, including increased heart rate and blood pressure, enhanced glucose uptake and insulin sensitivity, and increased lipolysis. It has also been shown to have anti-inflammatory and antioxidant properties, which may be beneficial for the treatment of a variety of diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using [4-(4-methoxyphenoxy)but-2-en-1-yl]dimethylamine hydrochloride in lab experiments is its high potency and selectivity for beta-adrenergic receptors. This allows researchers to study the effects of beta-adrenergic activation in a more specific and controlled manner. However, one limitation is that this compound is not widely available commercially, and must be synthesized in the lab. This can be time-consuming and expensive, and may limit its use in certain experiments.
Direcciones Futuras
There are several potential future directions for research on [4-(4-methoxyphenoxy)but-2-en-1-yl]dimethylamine hydrochloride. One area of interest is its potential application in the treatment of type 2 diabetes, as it has been shown to enhance insulin sensitivity and glucose uptake. Another area of interest is its potential use as an anti-inflammatory agent, as it has been shown to have anti-inflammatory properties. Additionally, further research is needed to fully understand the mechanisms of action of this compound, and to identify any potential side effects or limitations of its use.
Métodos De Síntesis
[4-(4-methoxyphenoxy)but-2-en-1-yl]dimethylamine hydrochloride can be synthesized using a variety of methods, including the reaction of 4-(4-methoxyphenoxy)but-2-en-1-ol with dimethylamine hydrochloride in the presence of a base such as potassium carbonate. The resulting product is then purified using chromatography techniques to obtain the final compound.
Aplicaciones Científicas De Investigación
[4-(4-methoxyphenoxy)but-2-en-1-yl]dimethylamine hydrochloride has been shown to have potential application in the study of cardiovascular diseases and metabolic disorders. In particular, it has been studied for its ability to activate beta-adrenergic receptors, which are involved in regulating heart rate and blood pressure. This compound has also been shown to increase glucose uptake and enhance insulin sensitivity, making it a potential candidate for the treatment of type 2 diabetes.
Propiedades
IUPAC Name |
(E)-4-(4-methoxyphenoxy)-N,N-dimethylbut-2-en-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2.ClH/c1-14(2)10-4-5-11-16-13-8-6-12(15-3)7-9-13;/h4-9H,10-11H2,1-3H3;1H/b5-4+; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWQXUYCLCZKESE-FXRZFVDSSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC=CCOC1=CC=C(C=C1)OC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C/C=C/COC1=CC=C(C=C1)OC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5,6-dimethyl-2-[(2-phenoxyethyl)thio]-4(1H)-pyrimidinone](/img/structure/B6100898.png)
![3-[1-(3,4-dimethoxybenzyl)-2-piperidinyl]pyridine](/img/structure/B6100904.png)
![N-(2-methoxyethyl)-N-{[5-methyl-2-(1-naphthyl)-1,3-oxazol-4-yl]methyl}-2-propanamine](/img/structure/B6100905.png)
![4-{5-[4-(methoxycarbonyl)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}butanoic acid](/img/structure/B6100911.png)
![ethyl 3-benzyl-1-[(3-methyl-1H-pyrazol-5-yl)methyl]-3-piperidinecarboxylate](/img/structure/B6100914.png)
![(2,3-difluorobenzyl)({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)methylamine](/img/structure/B6100917.png)
![3-[2-(1-cyclohexyl-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)-2-oxoethyl]-1,2,3-oxadiazol-3-ium-5-olate](/img/structure/B6100918.png)
![N-[(4-carboxy-1-methyl-1H-pyrazol-3-yl)carbonyl]tryptophan](/img/structure/B6100927.png)
![4-methoxy-N-(2-methoxyethyl)-2-({1-[3-(5-methyl-2-furyl)butyl]-4-piperidinyl}oxy)benzamide](/img/structure/B6100938.png)
![dimethyl 4,4'-[1,4-phenylenebis(carbonylimino)]dibenzoate](/img/structure/B6100947.png)
![N-(2-fluorobenzyl)-3-{1-[3-(3-methoxyphenyl)propanoyl]-3-piperidinyl}propanamide](/img/structure/B6100950.png)
![1-{[5-(2,4-dimethoxyphenyl)-1,2,4-triazin-3-yl]amino}-3-ethoxy-2-propanol](/img/structure/B6100955.png)
![N-[(1-cyclopentyl-3-piperidinyl)methyl]-N-[2-(1-piperidinyl)ethyl]-1-cyclopentene-1-carboxamide](/img/structure/B6100978.png)